4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid
Overview
Description
4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with imidazole and indole moieties have been reported to interact with a broad range of targets These targets include various receptors and enzymes, contributing to their wide-ranging biological activities
Mode of Action
Compounds with similar structures often interact with their targets by binding to active sites, thereby modulating the target’s function . The exact nature of this interaction and the resulting changes would depend on the specific target and the compound’s chemical structure.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and various infectious diseases. The compound’s effect on these pathways would depend on its interaction with specific targets within the pathways.
Result of Action
Similar compounds have been reported to have a variety of effects at the molecular and cellular level . These can include effects on cell signaling, gene expression, and enzymatic activity, among others.
Biological Activity
The compound 4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid is a member of the pyrazolo[3,4-d]pyridazine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The structure features a pyrazolo-pyridazine core, which is known for its ability to interact with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:
The compound's ability to inhibit key signaling pathways involved in cancer proliferation suggests that it may serve as a lead compound for further development in oncology.
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. In various studies, compounds similar to the target have been shown to effectively reduce inflammation in animal models:
- Mechanism : Compounds inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
- Model : Carrageenan-induced paw edema in rats demonstrated significant reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. The target compound may exhibit activity against a range of pathogens:
These findings indicate that the compound could be developed into an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a recent study, a series of pyrazolo[3,4-d]pyridazine derivatives were synthesized and tested for anticancer activity against various cell lines. The study reported that derivatives with modifications at the phenyl ring exhibited enhanced potency against breast and colon cancer cell lines .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of similar pyrazole compounds using an acetic acid-induced model for capillary permeability in mice. The results indicated that certain derivatives significantly reduced edema and inflammation markers .
Properties
IUPAC Name |
4-(7-methyl-4-oxo-2-phenyl-3-pyrrol-1-ylpyrazolo[3,4-d]pyridazin-5-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-14-18-17(20(28)24(21-14)13-7-10-16(26)27)19(23-11-5-6-12-23)25(22-18)15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJZVLMQNPUIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C(N(N=C12)C3=CC=CC=C3)N4C=CC=C4)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.